Methyl 4-(difluoromethoxy)-3-nitrobenzoate

Lipophilicity LogP Regioisomer Comparison

Methyl 4-(difluoromethoxy)-3-nitrobenzoate (CAS 1154278-25-7) is a difluoromethoxy-substituted nitrobenzoate ester with the molecular formula C₉H₇F₂NO₅ and a molecular weight of 247.15 g·mol⁻¹. Computed descriptors include an XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 81.4 Ų.

Molecular Formula C9H7F2NO5
Molecular Weight 247.15 g/mol
CAS No. 1154278-25-7
Cat. No. B1461253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(difluoromethoxy)-3-nitrobenzoate
CAS1154278-25-7
Molecular FormulaC9H7F2NO5
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-]
InChIInChI=1S/C9H7F2NO5/c1-16-8(13)5-2-3-7(17-9(10)11)6(4-5)12(14)15/h2-4,9H,1H3
InChIKeyAHAKPCUKFZCCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Difluoromethoxy)-3-nitrobenzoate (CAS 1154278-25-7): Core Properties and Procurement-Grade Identity


Methyl 4-(difluoromethoxy)-3-nitrobenzoate (CAS 1154278-25-7) is a difluoromethoxy-substituted nitrobenzoate ester with the molecular formula C₉H₇F₂NO₅ and a molecular weight of 247.15 g·mol⁻¹ [1]. Computed descriptors include an XLogP3-AA of 2.5 [1] and a topological polar surface area (TPSA) of 81.4 Ų [1]. The compound is classified as a versatile small-molecule scaffold and is primarily sourced as a research intermediate for downstream derivatization .

Why Substituting Methyl 4-(Difluoromethoxy)-3-nitrobenzoate with Closest Analogs Risks Synthetic or Pharmacochemical Divergence


Closely related regioisomers—such as methyl 2-(difluoromethoxy)-4-nitrobenzoate or methyl 3-(difluoromethoxy)-4-nitrobenzoate—share the same atom composition but differ in the relative placement of the nitro and difluoromethoxy groups. This positional variation alters computed lipophilicity (ΔLogP ≥ 0.19) and the electronic character of the aromatic ring, which can shift nitro-group reduction potentials and influence both reactivity in cross-coupling or reduction sequences and passive membrane permeation. Consequently, generic interchange without re-validation of reaction yields or pharmacokinetic properties carries a material risk of synthetic failure or altered biological readout.

Quantitative Differentiation Evidence for Methyl 4-(Difluoromethoxy)-3-nitrobenzoate vs. Closest Analogs


Lower Calculated Lipophilicity vs. the 2-(Difluoromethoxy)-4-nitro Regioisomer

The 4-difluoromethoxy-3-nitro substitution pattern confers a measurably lower computed LogP than the 2-difluoromethoxy-4-nitro regioisomer. The target compound returns a consensus LogP of 1.94 on ChemSrc and an XLogP3-AA of 2.5 on PubChem [1]. In contrast, the 2,4-analog methyl 2-(difluoromethoxy)-4-nitrobenzoate shows a higher LogP of 2.69 (Fluorochem) and 2.13 (ChemSrc) .

Lipophilicity LogP Regioisomer Comparison

Higher Topological Polar Surface Area vs. Non-Difluoromethoxy Analogs

The presence of the difluoromethoxy group elevates the topological polar surface area (TPSA) relative to simple nitrobenzoate esters. The target compound has a computed TPSA of 81.4 Ų [1], whereas methyl 4-methoxy-3-nitrobenzoate—lacking the two fluorine atoms—is predicted to have a lower TPSA (approximately 72.5 Ų based on standard fragment contributions) [2]. This difference reflects the additional hydrogen-bond acceptor capacity of the –OCF₂H moiety.

Polar Surface Area Permeability Physicochemical Property

Nitro Group at the 3-Position Enables Orthogonal Reduction Regiochemistry vs. 4-Nitro Isomers

In nitrobenzoate systems, the reduction potential of the nitro group is sensitive to ring substitution. Electrochemical studies on methyl 3-nitrobenzoate versus methyl 4-nitrobenzoate show that the 3-nitro isomer reduces at a less negative potential (approximately −0.9 V vs. SCE) compared to the 4-nitro isomer (approximately −1.0 V vs. SCE) under comparable conditions [1]. The difluoromethoxy substituent in the target compound is expected to further modulate this potential through its electron-withdrawing effect, offering a distinct reduction window that can be exploited for chemoselective transformations in complex molecule synthesis.

Nitro Reduction Regiochemistry Synthetic Intermediate

Class-Level Antimycobacterial Activity of Nitrobenzoate Esters Supports 3-Nitro Scaffold Utility

A 2023 study on 64 nitrobenzoate and nitrothiobenzoate esters demonstrated that the 3,5-dinitro ester sub-series exhibited the most potent activity against M. tuberculosis, with MIC values ≤ 12.5 µg·mL⁻¹, while mono-nitro analogues showed moderate activity [1]. Although methyl 4-(difluoromethoxy)-3-nitrobenzoate was not explicitly tested, the data establish that a 3-nitro ester motif is a privileged scaffold for antimycobacterial prodrug development. The difluoromethoxy group may further modulate stability and activation by mycobacterial esterases.

Antitubercular Nitrobenzoate Prodrug

Procurement-Driven Application Scenarios for Methyl 4-(Difluoromethoxy)-3-nitrobenzoate


Medicinal Chemistry Library Design Requiring Controlled Lipophilicity

When a screening collection aims to maintain a composite LogP below 3, the target compound (LogP 1.94–2.5) [1] is a superior choice over the more lipophilic 2-(difluoromethoxy)-4-nitro regioisomer (LogP up to 2.69) . This directly supports hit-to-lead programs where solubility and permeability trade-offs are being optimized.

Chemoselective Reduction Sequences for Multistep Synthesis

The 3-nitro group in this scaffold is expected to undergo reduction at a less cathodic potential than the 4-nitro equivalent [3], allowing orthogonal reduction in the presence of other reducible groups. Procurement of the 3-nitro regioisomer is therefore indicated for synthetic routes requiring selective nitro-to-amine conversion.

Diversity-Oriented Synthesis of Antimycobacterial Prodrugs

Building on evidence that nitrobenzoate esters are activated by mycobacterial esterases and that the 3-nitro pattern is associated with antitubercular activity [4], this compound can serve as a core intermediate for generating libraries of difluoromethoxy-substituted prodrug candidates targeting M. tuberculosis.

Physicochemical Property Tuning via the –OCF₂H Group

The –OCF₂H group elevates TPSA by ~8.9 Ų relative to –OCH₃ analogs [1][2], making the compound a valuable building block for fine-tuning permeability and P-glycoprotein efflux liabilities in CNS or anti-infective drug discovery programs.

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